
1-Methoxy-3-methylbutane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-methylbutane-2-thiol is an organic compound with the molecular formula C6H14OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is used in various chemical processes and has unique properties due to the presence of both an ether (–O–) and a thiol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylbutane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 1-methoxy-3-methylbutane. This intermediate can then be treated with hydrogen sulfide (H2S) in the presence of a base to introduce the thiol group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-3-methylbutane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) can be employed.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiols depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-3-methylbutane-2-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry and enzymatic reactions.
Medicine: Research into thiol-containing compounds often explores their potential as antioxidants or in drug development.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-methylbutane-2-thiol involves its thiol group, which can act as a nucleophile in various chemical reactions. The sulfur atom in the thiol group has a lone pair of electrons that can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its reactivity and applications in synthesis.
Comparaison Avec Des Composés Similaires
3-Methoxy-3-methyl-1-butanol: An alcohol with a similar structure but lacks the thiol group.
3-Methyl-1-butanethiol: A thiol with a similar structure but lacks the methoxy group.
1-Butanethiol, 3-methyl-: Another thiol with a different carbon skeleton.
Uniqueness: 1-Methoxy-3-methylbutane-2-thiol is unique due to the presence of both an ether and a thiol group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups.
Propriétés
Formule moléculaire |
C6H14OS |
|---|---|
Poids moléculaire |
134.24 g/mol |
Nom IUPAC |
1-methoxy-3-methylbutane-2-thiol |
InChI |
InChI=1S/C6H14OS/c1-5(2)6(8)4-7-3/h5-6,8H,4H2,1-3H3 |
Clé InChI |
CWRMTZLLDUDMIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(COC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


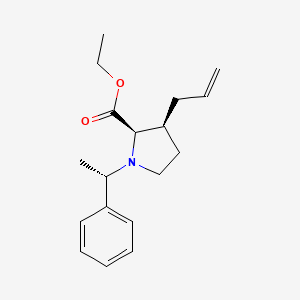
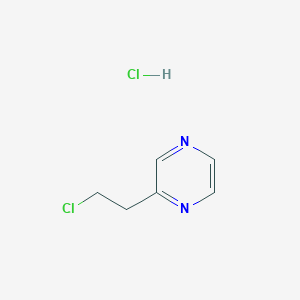
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
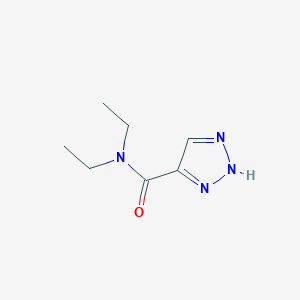
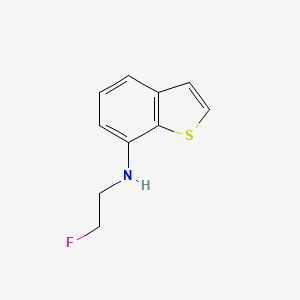
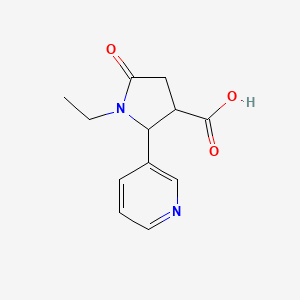
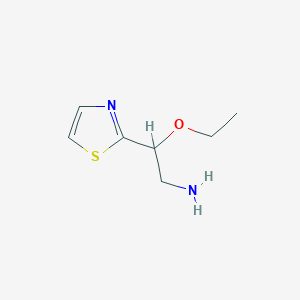
![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)

![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
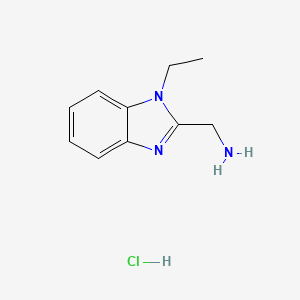
![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)
![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)
![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)
